molecular formula C20H11ClO2 B13933219 Anthraquinone, 1-(o-chlorophenyl)- CAS No. 20600-79-7

Anthraquinone, 1-(o-chlorophenyl)-

Cat. No.: B13933219
CAS No.: 20600-79-7
M. Wt: 318.8 g/mol
InChI Key: RLPGJRMLADCSDZ-UHFFFAOYSA-N
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Description

Anthraquinone, 1-(o-chlorophenyl)-, is a halogenated derivative of the anthraquinone core structure, featuring an ortho-chlorophenyl substituent at the 1-position. Chlorinated anthraquinones are often synthesized via nucleophilic substitution reactions, as seen in derivatives like 1-chloroanthraquinone reacting with thiophenol groups to form 1-(4-chlorophenylthio)anthraquinone . The o-chlorophenyl group introduces steric and electronic effects, influencing redox behavior, solubility, and biological interactions.

Properties

CAS No.

20600-79-7

Molecular Formula

C20H11ClO2

Molecular Weight

318.8 g/mol

IUPAC Name

1-(2-chlorophenyl)anthracene-9,10-dione

InChI

InChI=1S/C20H11ClO2/c21-17-11-4-3-6-12(17)13-9-5-10-16-18(13)20(23)15-8-2-1-7-14(15)19(16)22/h1-11H

InChI Key

RLPGJRMLADCSDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approaches to Substituted Anthraquinones

The synthesis of anthraquinone derivatives generally involves:

For the specific case of 1-(o-chlorophenyl) substitution, the key challenge is the selective introduction of the ortho-chlorophenyl group at the 1-position of the anthraquinone skeleton.

Condensation of Phthalic Anhydride with o-Chlorobenzene Derivatives

A classical and industrially relevant method involves the condensation of phthalic anhydride with o-chlorobenzene or its derivatives under catalysis by a mixture of hydrofluoric acid and boron trifluoride, as described in a patented process.

Process Overview:

Step Reagents/Conditions Description Yield/Outcome
1 Phthalic anhydride + o-chlorobenzene Catalyzed by HF/BF3 mixture at low temperature, liquid phase Formation of o-benzoylbenzoic acid intermediate
2 Isolation of o-benzoylbenzoic acid Purification by alkaline treatment and acid reprecipitation High purity intermediate (up to 98.4%)
3 Cyclization Heating in concentrated sulfuric acid (~150°C) Cyclization to anthraquinone core with ortho-chlorophenyl substitution
4 Purification Crystallization and washing Anthraquinone, 1-(o-chlorophenyl)- with purity ~99.8%, yield ~82% overall

This method benefits from catalyst recovery and relatively mild conditions compared to traditional Friedel-Crafts reactions. The key intermediate, o-benzoylbenzoic acid, is critical for achieving high regioselectivity and purity.

Functionalization of Anthraquinone Core via Electrophilic Substitution

Alternative synthetic routes involve starting from commercially available anthraquinone or substituted anthraquinones and performing electrophilic aromatic substitution to introduce the o-chlorophenyl group.

  • Nitration and reduction steps can be used to introduce amino groups, which are then sulfonylated or halogenated to afford desired substitution patterns.
  • The vicarious nucleophilic substitution (VNS) mechanism has been utilized to improve substitution efficiency when using halogenated acetoacetic esters, which can be adapted for introducing chloroaryl groups.

However, due to the deactivating effect of the anthraquinone carbonyl groups, such substitutions often require activated substrates or specialized conditions.

Transition Metal-Catalyzed Coupling Reactions

Recent advances in organometallic catalysis have enabled the construction of anthraquinone derivatives with aryl substituents through:

Although specific examples of 1-(o-chlorophenyl) anthraquinone synthesis via these methods are less common, these strategies offer modular and versatile approaches for functionalization.

Comparative Analysis of Preparation Methods

Method Key Reagents Catalyst Conditions Yield Advantages Limitations
Condensation of phthalic anhydride with o-chlorobenzene Phthalic anhydride, o-chlorobenzene HF/BF3 mixture 20–60°C, liquid phase, 15 min to 4 hrs Up to 82% overall High regioselectivity, catalyst recoverable Use of corrosive HF, handling safety
Electrophilic substitution on anthraquinone Anthraquinone derivatives, nitrating/reducing agents Various (HNO3, Sn/HCl) Room temp to reflux Moderate (varies) Uses commercially available anthraquinones Requires multiple steps, lower yields
Transition metal-catalyzed coupling Anthraquinone precursors, aryl halides Iridium, Pd catalysts Reflux in toluene or other solvents Variable High functional group tolerance Requires expensive catalysts, complex setup

Detailed Research Results and Data

Yield and Purity Data from Patented Condensation Method

Product Yield (%) Purity (%) Notes
o-Benzoylbenzoic acid intermediate 66–86 98.4 (after purification) Key intermediate for cyclization
Anthraquinone, 1-(o-chlorophenyl)- 82 (overall) 99.8 After cyclization and purification

Reaction Conditions and Observations

  • Catalyst mixture ratio (HF/BF3) optimized between 0.2 and 1.5 molar ratio per mole of phthalic anhydride.
  • Reaction temperature maintained between 20°C and 60°C under pressure (up to 47 bars) to facilitate condensation.
  • Cyclization step performed in concentrated sulfuric acid at 150°C for 1 hour.
  • Impurities separated by phase separation and filtration, enhancing product purity.

Chemical Reactions Analysis

Types of Reactions

Anthraquinone, 1-(o-chlorophenyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: The o-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the o-chlorophenyl group under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Anthracene derivatives.

    Substitution: Substituted anthraquinone derivatives with various functional groups.

Comparison with Similar Compounds

Structural and Electronic Effects

The substituent at the 1-position of anthraquinone significantly alters molecular properties:

Compound Substituent Key Effects Reference
1-(o-chlorophenyl)-anthraquinone o-chlorophenyl Electron-withdrawing Cl may reduce electron density, affecting redox potential. Steric bulk may hinder intermolecular interactions.
1-aminoanthraquinone -NH₂ Amino group increases basicity and electron density, enabling protonation and H-bonding.
1-(diethylamino)anthraquinone -N(Et)₂ Strongest base among amino derivatives; disrupted internal H-bonds upon protonation.
1-(4-chlorophenylthio)-anthraquinone -S-C₆H₄-Cl Thioether linkage enhances lipophilicity and enzyme inhibition potential.
1-(piperidin-1-yl)-anthraquinone Piperidine Bulky substituent improves activity against drug-resistant cancer cells.

Key Observations :

  • Electron-withdrawing vs. Electron-donating groups: Chlorine (electron-withdrawing) reduces basicity compared to amino groups, which increase electron density and proton affinity .
  • Steric effects: Bulky groups like benzoyl at the 1-position reduce antiproliferative activity, as seen in 1,8-disubstituted anthraquinones . The o-chlorophenyl group’s moderate bulk may balance steric hindrance and bioactivity.

Redox and Electrochemical Behavior

Substituents dictate redox mechanisms in acetonitrile solutions:

Compound Reduction Mechanism Key Findings Reference
1-aminoanthraquinone EE mechanism Two-step reduction due to stable protonated intermediates.
1-(diethylamino)anthraquinone ECE mechanism Interaction with trace water complicates reduction, forming reactive intermediates.
1-(o-chlorophenyl)-anthraquinone Not reported Predicted to follow EE mechanism due to lack of protonable groups. -

Key Observations :

  • Amino derivatives exhibit proton-coupled electron transfer (PCET), whereas chloro-substituted analogs likely undergo simpler electron transfer due to the absence of basic sites.
Antiproliferative and Cytotoxic Effects:
Compound Activity Profile Mechanism/Notes Reference
1-(piperidin-1-yl)-anthraquinone IC₅₀: <1 µM (drug-resistant cells) Overcomes P-glycoprotein efflux resistance.
Alchemix (chloroethylamino derivative) IC₅₀: 0.9–7.6 nM (ovarian cancer) Alkylates DNA-topoisomerase II complexes.
1-(4-chlorophenylthio)-anthraquinone 75% cell viability at 50 µg/mL (Ishikawa cells) Strong AChE/BuChE inhibition (92% at 10 µg/mL).
1,8-diacetyl-anthraquinone Moderate activity (SGC-7901, HepG2) Bulky substituents reduce potency.

Key Observations :

  • Thioether vs. chloro: Thio-linked derivatives show higher enzyme inhibition but moderate cytotoxicity compared to alkylating chloroethylamino analogs .

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